molecular formula C14H12O3 B1360114 2-Phenoxy-2-phenylacetic acid CAS No. 3117-38-2

2-Phenoxy-2-phenylacetic acid

Cat. No.: B1360114
CAS No.: 3117-38-2
M. Wt: 228.24 g/mol
InChI Key: ABUKMOCUMIPDHV-UHFFFAOYSA-N
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Description

2-Phenoxy-2-phenylacetic acid is an organic compound characterized by the presence of both phenoxy and phenyl groups attached to an acetic acid moiety

Mechanism of Action

Target of Action

2-Phenoxy-2-phenylacetic acid is a phenolic compound, and phenolic compounds are known to exhibit antioxidant activity . The primary targets of this compound are likely to be reactive oxygen species (ROS) in the body, which it neutralizes, thereby preventing oxidative stress .

Mode of Action

It is known that phenolic compounds like this compound can donate a hydrogen atom to ros, neutralizing them and preventing them from causing cellular damage . This is similar to the action of other phenolic antioxidants.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its antioxidant activity. By neutralizing ROS, it can prevent oxidative damage to cellular components such as lipids, proteins, and DNA . This can have downstream effects on a variety of biochemical pathways, potentially influencing processes such as cell signaling, gene expression, and apoptosis .

Pharmacokinetics

It is known that phenolic compounds can be absorbed into the body through both the skin and the lungs . Once in the body, they are rapidly metabolized, primarily into phenoxyacetic acid . After multiple doses, the levels of this compound and its metabolites decrease, likely due to the induction of metabolizing enzymes .

Result of Action

The primary result of the action of this compound is likely to be a reduction in oxidative stress. By neutralizing ROS, it can prevent oxidative damage to cellular components, potentially protecting against conditions associated with oxidative stress, such as aging, cancer, cardiovascular disease, and neurodegenerative disorders .

Action Environment

The action of this compound can be influenced by a variety of environmental factors. For example, the presence of other antioxidants can enhance its activity, while factors that increase ROS production, such as exposure to radiation or certain toxins, can increase the demand for its antioxidant action . The pH of the environment can also influence its activity, as the ability of phenolic compounds to donate hydrogen atoms is pH-dependent .

Biochemical Analysis

Biochemical Properties

2-Phenoxy-2-phenylacetic acid plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the bacterial phenylacetic acid catabolic pathway, which includes 12 enzymes and a transcriptional regulator . These interactions are crucial for biofilm formation and antimicrobial activity. The compound’s interactions with these enzymes facilitate the degradation of aromatic components, making it a valuable tool in metabolic engineering and antimicrobial drug development.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the compound is a central intermediate metabolite involved in the degradation of aromatic components . This degradation process is essential for the bacteria’s ability to utilize various aromatic compounds efficiently. Additionally, the compound’s role in biofilm formation and antimicrobial activity highlights its impact on cellular processes related to pathogenicity and antibiotic resistance.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific enzymes and biomolecules. It undergoes ketonic decarboxylation to form ketones and can be condensed with other carboxylic acids to form phenylacetone . These reactions are facilitated by specific enzymes that catalyze the transformation of the compound. The compound’s ability to interact with these enzymes and undergo these transformations is crucial for its role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under normal storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term biochemical research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound can induce mitochondrial dysfunction, oxidative stress, and inflammation in various tissues . These adverse effects highlight the importance of determining the appropriate dosage for experimental studies. Lower doses may be effective for studying the compound’s biochemical properties without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the bacterial degradation of aromatic components. The bacterial phenylacetic acid catabolic pathway includes enzymes that facilitate the compound’s transformation into central intermediate metabolites These pathways are essential for the efficient utilization of aromatic compounds by bacteria

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s localization can affect its activity and function, making it important to study these aspects for a comprehensive understanding of its biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-2-phenylacetic acid typically involves the reaction of phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the deprotonation of phenol, followed by nucleophilic substitution to form the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxy-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Sodium dichromate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation Products: Quinones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Phenoxy-2-phenylacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Phenoxy-2-phenylacetic acid is unique due to the presence of both phenoxy and phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-phenoxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUKMOCUMIPDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953256
Record name Phenoxy(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3117-38-2
Record name α-Phenoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3117-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, phenoxyphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxy(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxy-2-phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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